molecular formula C12H10FNO3S B360908 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide CAS No. 1022836-56-1

4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide

Cat. No.: B360908
CAS No.: 1022836-56-1
M. Wt: 267.28g/mol
InChI Key: ZSDXLBSWQIWWDS-UHFFFAOYSA-N
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Description

4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C12H10FNO3S and a molecular weight of 267.28 g/mol . This compound is characterized by the presence of a fluorine atom, a hydroxyphenyl group, and a sulfonamide group attached to a benzene ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide typically involves the following steps:

Chemical Reactions Analysis

4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. For example, as an inhibitor of carbonic anhydrase, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, such as the reduction of intraocular pressure in the treatment of glaucoma .

Comparison with Similar Compounds

4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide can be compared with other similar compounds, such as:

    4-chloro-N-(3-hydroxyphenyl)benzene-1-sulfonamide: Similar structure but with a chlorine atom instead of fluorine.

    4-bromo-N-(3-hydroxyphenyl)benzene-1-sulfonamide: Similar structure but with a bromine atom instead of fluorine.

    4-iodo-N-(3-hydroxyphenyl)benzene-1-sulfonamide: Similar structure but with an iodine atom instead of fluorine.

The uniqueness of this compound lies in its specific chemical properties imparted by the fluorine atom, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

4-fluoro-N-(3-hydroxyphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3S/c13-9-4-6-12(7-5-9)18(16,17)14-10-2-1-3-11(15)8-10/h1-8,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDXLBSWQIWWDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NS(=O)(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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